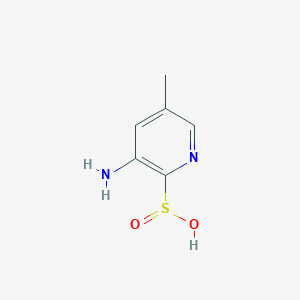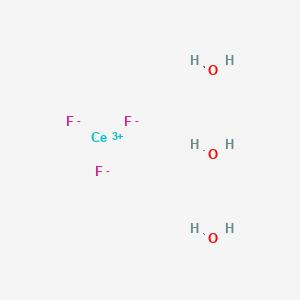
Cerium(III) fluoride trihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cerium(III) fluoride trihydrate, with the chemical formula CeF₃·3H₂O, is an ionic compound consisting of cerium, a rare earth metal, and fluorine. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. Cerium(III) fluoride appears as a mineral in the form of fluocerite-(Ce), which is a rare mineral species related mainly to pegmatites and rarely to oxidation zones of some polymetallic ore deposits .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cerium(III) fluoride trihydrate can be synthesized through several methods, including:
Direct Precipitation: This involves dissolving cerium nitrate hexahydrate in water and adding hydrofluoric acid to precipitate this compound.
Hydrothermal Synthesis: This method involves reacting cerium oxide with hydrofluoric acid under high temperature and pressure conditions.
Sol-Gel Method: This involves the hydrolysis and polycondensation of cerium alkoxides in the presence of hydrofluoric acid.
Industrial Production Methods: Industrial production of this compound typically involves the reaction of cerium oxide with hydrofluoric acid at elevated temperatures. The resulting product is then purified and crystallized to obtain the trihydrate form .
Analyse Des Réactions Chimiques
Types of Reactions: Cerium(III) fluoride trihydrate undergoes various types of chemical reactions, including:
Oxidation: Cerium(III) fluoride can be oxidized to cerium(IV) fluoride using strong oxidizing agents such as fluorine gas.
Reduction: Cerium(IV) fluoride can be reduced back to cerium(III) fluoride using reducing agents like hydrogen gas.
Substitution: Cerium(III) fluoride can react with other halogens to form cerium(III) chloride, cerium(III) bromide, and cerium(III) iodide.
Common Reagents and Conditions:
Oxidation: Fluorine gas at elevated temperatures.
Reduction: Hydrogen gas at high temperatures.
Substitution: Hydrogen halides (HCl, HBr, HI) at room temperature.
Major Products Formed:
Oxidation: Cerium(IV) fluoride.
Reduction: Cerium(III) fluoride.
Substitution: Cerium(III) chloride, cerium(III) bromide, cerium(III) iodide.
Applications De Recherche Scientifique
Cerium(III) fluoride trihydrate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions and as a precursor for the synthesis of other cerium compounds.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical imaging techniques.
Mécanisme D'action
The mechanism by which cerium(III) fluoride trihydrate exerts its effects involves several molecular targets and pathways:
Antioxidant Properties: Cerium(III) fluoride nanoparticles can scavenge reactive oxygen species (ROS) and prevent oxidative damage to cells. This is achieved through the redox cycling between cerium(III) and cerium(IV) states.
Radiation Protection: Cerium(III) fluoride nanoparticles can protect healthy cells from radiation-induced damage by reducing the formation of hydrogen peroxide and hydroxyl radicals.
Comparaison Avec Des Composés Similaires
Cerium(III) fluoride trihydrate can be compared with other similar compounds, such as:
Lanthanum(III) fluoride (LaF₃): Similar in structure and properties, but cerium(III) fluoride has a higher refractive index and better optical properties.
Neodymium(III) fluoride (NdF₃): Similar in chemical behavior, but cerium(III) fluoride is more stable and less hygroscopic.
Praseodymium(III) fluoride (PrF₃): Similar in reactivity, but cerium(III) fluoride has better antioxidant properties and is more effective in radiation protection
This compound stands out due to its unique combination of chemical stability, optical properties, and biological activity, making it a valuable compound in various scientific and industrial applications.
Propriétés
Formule moléculaire |
CeF3H6O3 |
|---|---|
Poids moléculaire |
251.157 g/mol |
Nom IUPAC |
cerium(3+);trifluoride;trihydrate |
InChI |
InChI=1S/Ce.3FH.3H2O/h;3*1H;3*1H2/q+3;;;;;;/p-3 |
Clé InChI |
CBRINXJIESQMBP-UHFFFAOYSA-K |
SMILES canonique |
O.O.O.[F-].[F-].[F-].[Ce+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


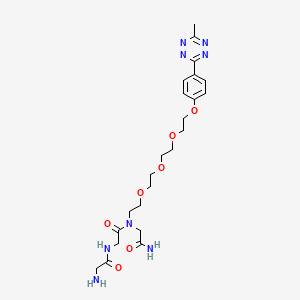
![4-[4-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde](/img/structure/B12850043.png)
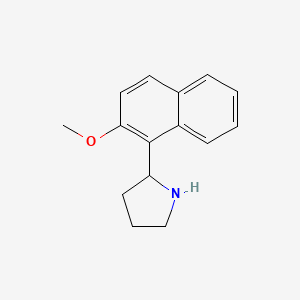
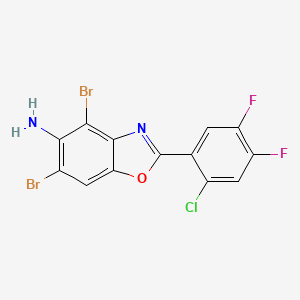
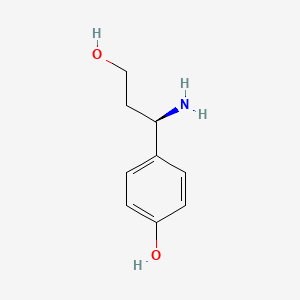


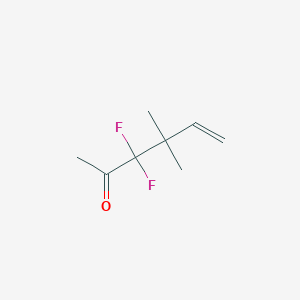

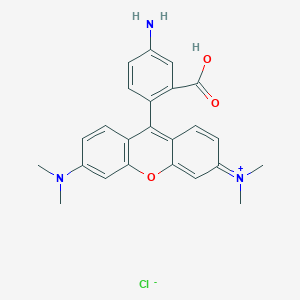
![[3'-(Benzyloxy)[1,1'-biphenyl]-3-yl]methanol](/img/structure/B12850097.png)

![3-[4-(Benzyloxy)phenyl]thiophene](/img/structure/B12850114.png)
